molecular formula C9H10FNO2 B1331298 (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid CAS No. 151911-23-8

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Cat. No.: B1331298
CAS No.: 151911-23-8
M. Wt: 183.18 g/mol
InChI Key: CPGFMWPQXUXQRX-MRVPVSSYSA-N
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Description

(R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in protein synthesis.

Mode of Action

The presence of the fluorophenyl group suggests that it might interact with its targets through nonconventional oh⋯π intramolecular bonds . This type of bonding could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Analysis

Biochemical Properties

®-3-Amino-3-(4-fluoro-phenyl)-propionic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of drugs and biologically active substances, affecting receptor selectivity and biological activity . The nature of these interactions often involves binding to specific receptors or enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain receptors, leading to changes in downstream signaling pathways and alterations in gene expression patterns.

Molecular Mechanism

At the molecular level, ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context . These interactions can lead to changes in gene expression, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is relatively stable under regular conditions, but chemical safety procedures must still be followed when using and handling this compound . Long-term effects on cellular function have been noted in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, toxic or adverse effects can be observed . Threshold effects and dose-response relationships are critical in understanding the compound’s impact on biological systems.

Metabolic Pathways

®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues.

Transport and Distribution

Within cells and tissues, ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which in turn influence its biological activity and function.

Subcellular Localization

The subcellular localization of ®-3-Amino-3-(4-fluoro-phenyl)-propionic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

(3R)-3-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFMWPQXUXQRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151911-23-8
Record name (R)-3-Amino-3-(4-fluorophenyl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.